Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 4-bromo-2-buten-1-yl group and a trifluoromethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is through radical trifluoromethylation, where a trifluoromethyl radical is generated and added to the benzene ring . The 4-bromo-2-buten-1-yl group can be introduced via a coupling reaction using appropriate brominated precursors .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The reaction conditions are optimized to maintain the stability of the trifluoromethyl and bromo groups during the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly employed under basic or neutral conditions.
Major Products:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)- has several applications in scientific research:
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes. The bromo and butenyl groups can participate in various chemical reactions, allowing the compound to interact with enzymes and receptors, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Benzene, 1-[(2E)-4-chloro-2-buten-1-yl]-3-(trifluoromethyl)-: Substitution of the bromo group with a chloro group can alter the compound’s reactivity and biological activity.
Uniqueness: The presence of both the trifluoromethyl and bromo groups in Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)- imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H10BrF3 |
---|---|
Molekulargewicht |
279.10 g/mol |
IUPAC-Name |
1-[(E)-4-bromobut-2-enyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H10BrF3/c12-7-2-1-4-9-5-3-6-10(8-9)11(13,14)15/h1-3,5-6,8H,4,7H2/b2-1+ |
InChI-Schlüssel |
ZEHPYWHRIWNOLK-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C/C=C/CBr |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC=CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.